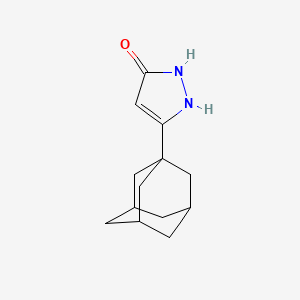

![molecular formula C22H19ClN2O5S2 B5500233 3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction This compound is a thiazolidinone derivative, a class of compounds known for their presence in numerous natural products and pharmaceutical agents. Thiazolidinones have been extensively studied due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis The synthesis of thiazolidinone derivatives often involves Knoevenagel condensation reactions. For example, Andleeb et al. (2017) synthesized similar compounds by condensing 3-(4-aryl)-2-thioxo-1,3-thiazolidin-4-ones with 4-nitrobenzaldehyde, yielding products with interesting supramolecular assemblies (Andleeb et al., 2017).

Molecular Structure Analysis The molecular structure and electronic properties of thiazolidinone derivatives can be analyzed using Density Functional Theory (DFT) calculations. Shanmugapriya et al. (2022) performed such an analysis, revealing insights into molecular-orbital interactions and structural features (Shanmugapriya et al., 2022).

Chemical Reactions and Properties Thiazolidinones participate in various chemical reactions, contributing to their diverse biological activities. Kandeel and Youssef (2001) explored reactions involving 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines, demonstrating the versatility of these compounds in chemical synthesis (Kandeel & Youssef, 2001).

Physical Properties Analysis The physical properties of thiazolidinone derivatives can be characterized by various spectroscopic and structural methods. For instance, Delgado et al. (2006) examined the crystal structures of similar compounds, providing detailed insights into their physical characteristics (Delgado et al., 2006).

Chemical Properties Analysis The chemical properties, including reactivity and stability, of thiazolidinone derivatives can be studied through computational methods and experimental characterization. El Ajlaoui et al. (2015) investigated the structure and reactivity of related compounds, shedding light on the chemical behavior of thiazolidinones (El Ajlaoui et al., 2015).

Applications De Recherche Scientifique

Supramolecular Self-Assembly

Andleeb et al. (2017) synthesized 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives and analyzed their supramolecular assemblies driven by hydrogen bonding and diverse π–hole interactions. These assemblies were characterized using Density Functional Theory (DFT) calculations, revealing the role of noncovalent interactions in stabilizing three-dimensional supramolecular frameworks. This study highlights the potential of thiazolidinone derivatives in creating ordered structures with specific properties, useful in materials science and nanotechnology (Andleeb et al., 2017).

Antituberculosis Activity

Foroumadi et al. (2004) explored the antituberculosis activity of 2-thioxo-1,3,4-thiadiazole derivatives, demonstrating their efficacy against Mycobacterium tuberculosis. While this study focuses on a different class of compounds, it underscores the potential of thioxo derivatives, including thiazolidinones, in developing new antituberculosis agents (Foroumadi et al., 2004).

Pharmaceutical Applications

Leanza et al. (1983) and other researchers have synthesized various thiazolidinone derivatives, investigating their potential as pharmaceutical agents. These studies showcase the versatility of thiazolidinones in drug development, including their use in synthesizing antibiotics and anticancer drugs. The research demonstrates the compound's utility as a building block in creating therapeutically active molecules (Leanza et al., 1983).

Antimicrobial and Anticancer Evaluation

Samadhiya et al. (2014) synthesized N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives and evaluated them for antibacterial, antifungal, and antitubercular activities. This research indicates the potential of thiazolidinone derivatives in addressing various microbial infections and possibly cancer (Samadhiya et al., 2014).

Propriétés

IUPAC Name |

(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]-5-nitrophenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O5S2/c1-2-10-24-21(26)20(32-22(24)31)14-15-13-17(25(27)28)6-9-19(15)30-12-3-11-29-18-7-4-16(23)5-8-18/h2,4-9,13-14H,1,3,10-12H2/b20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJKXACSMRZZIF-XSFVSMFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCCOC3=CC=C(C=C3)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCCOC3=CC=C(C=C3)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]-5-nitrophenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)

![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)